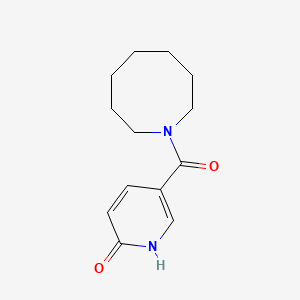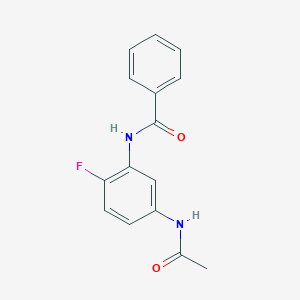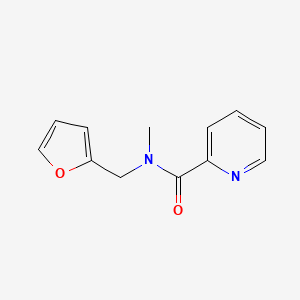
5-(azocane-1-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azocane-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyridinone family and has a unique structure that makes it useful in different areas of research.
Mecanismo De Acción
The mechanism of action of 5-(azocane-1-carbonyl)-1H-pyridin-2-one is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its potential applications in the field of medicinal chemistry.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(azocane-1-carbonyl)-1H-pyridin-2-one is its unique structure, which makes it useful in various research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(azocane-1-carbonyl)-1H-pyridin-2-one. One potential area of research is the development of new drugs based on this compound. Another potential area of research is the development of new materials, including polymers and liquid crystals, based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of various diseases.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and material science, make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in the prevention and treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(azocane-1-carbonyl)-1H-pyridin-2-one involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 2-pyridone with an azocane derivative in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
The unique structure of 5-(azocane-1-carbonyl)-1H-pyridin-2-one makes it useful in various scientific research applications. It has been extensively studied for its potential applications in the field of medicinal chemistry, where it can be used as a lead compound for developing new drugs. It has also been investigated for its potential use in the development of new materials, including polymers and liquid crystals.
Propiedades
IUPAC Name |
5-(azocane-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-7-6-11(10-14-12)13(17)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLXEVEAIBCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

